molecular formula C23H30O6S6 B12535157 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid CAS No. 869119-16-4

3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid

Cat. No.: B12535157
CAS No.: 869119-16-4
M. Wt: 594.9 g/mol
InChI Key: SUTSHGFSRWGOQI-UHFFFAOYSA-N
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Description

3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with two butylthio groups attached via thioxomethylthio linkages, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include thioacetic acid, butyl mercaptan, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thioxomethylthio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid
  • 3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid
  • 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid

Uniqueness

Compared to similar compounds, 3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid stands out due to its unique butylthio groups and thioxomethylthio linkages

Properties

CAS No.

869119-16-4

Molecular Formula

C23H30O6S6

Molecular Weight

594.9 g/mol

IUPAC Name

3,5-bis(2-butylsulfanylcarbothioylsulfanylpropanoyloxy)benzoic acid

InChI

InChI=1S/C23H30O6S6/c1-5-7-9-32-22(30)34-14(3)20(26)28-17-11-16(19(24)25)12-18(13-17)29-21(27)15(4)35-23(31)33-10-8-6-2/h11-15H,5-10H2,1-4H3,(H,24,25)

InChI Key

SUTSHGFSRWGOQI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=S)SC(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C(C)SC(=S)SCCCC

Origin of Product

United States

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